PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6

Beschreibung

Thrombin Receptor Activator Peptide 6 (TRAP-6), also known as PAR-1 agonist peptide, is a synthetic hexapeptide (SFLLRN) that mimics the tethered ligand exposed after thrombin cleaves the extracellular N-terminal domain of Protease-Activated Receptor 1 (PAR-1) . TRAP-6 activates PAR-1 independently of proteolysis, inducing platelet aggregation, calcium mobilization, and downstream signaling pathways such as Gαq-mediated phospholipase C activation . It is widely used in vitro to study platelet activation, thrombosis, and PAR-1-related pathologies due to its specificity and reproducibility .

Eigenschaften

IUPAC Name |

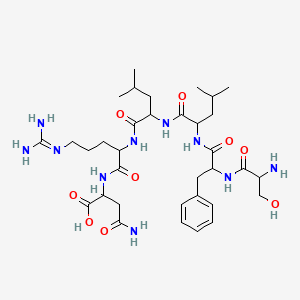

4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOWCONESKMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps in Fmoc-SPPS

-

Resin Loading : The C-terminal amino acid (Arg in TRAP-6) is attached to a resin (e.g., Wang or 2-chlorotrityl resin).

-

Deprotection : The Fmoc group is removed using piperidine or DBU, enabling the next coupling cycle.

-

Coupling : Activated amino acids (e.g., using HATU or DIC/HOBt) are added to the growing peptide chain.

-

Cleavage and Deprotection : The peptide is released from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., phenol, thioanisole) to remove side-chain protecting groups.

Detailed Synthetic Protocol

Reagents and Materials

Stepwise Synthesis

-

Resin Swelling : Resin is pre-swelled in DMF or dichloromethane (DCM).

-

First Coupling : Fmoc-Arg(Pbf)-OH (C-terminal residue) is coupled to the resin using HATU/DIPEA.

-

Fmoc Deprotection : Piperidine (20%) removes the Fmoc group from the N-terminus.

-

Iterative Coupling : Subsequent Fmoc-protected amino acids (Asn, Leu, Leu, Arg, Phe, Ser) are added sequentially.

-

Final Deprotection : After the last coupling, the peptide is treated with piperidine to remove the final Fmoc group.

-

Cleavage : TFA-based cocktails (e.g., TFA/TIS/water) release the peptide from the resin and remove side-chain protecting groups.

Optimization Strategies

Reducing Solvent Waste

A 3-step in-situ Fmoc removal protocol minimizes wash steps by integrating Fmoc deprotection and coupling phases. This method uses 4-methylpiperidine (4-MP) for rapid deprotection and OxymaPure to scavenged excess reagents, reducing solvent use by ~60%.

Avoiding Aggregation

Long peptides often face aggregation during synthesis. Solutions include:

Side-Chain Protection

Critical protecting groups for TRAP-6 synthesis:

| Amino Acid | Protecting Group | Cleavage Compatibility |

|---|---|---|

| Arg | Pbf | TFA-resistant |

| Asn/Gln | Trt | TFA-labile |

| Ser | tBu | TFA-labile |

Note: Trt groups are removed during TFA cleavage, but Pbf remains intact, requiring prolonged TFA treatment.

Quality Control and Characterization

Purity Assessment

TRAP-6 is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity.

Bioactivity Validation

Challenges and Mitigation

Aspartimide Formation

Asp residues may form aspartimide under basic conditions. Mitigation strategies include:

Analyse Chemischer Reaktionen

Reaktionstypen: TRAP-6(2TFA) unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es unterliegt unter normalen Bedingungen typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: HBTU, DIC

Basen: DIPEA

Spaltungsreagenzien: TFA (Trifluoressigsäure)

Reinigung: HPLC

Hauptprodukte: Das Hauptprodukt, das gebildet wird, ist das TRAP-6(2TFA)-Peptid selbst, mit der Summenformel C34H56N10O9 und einem Molekulargewicht von 748,87 g/mol .

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Ischemic Injury

Recent studies have highlighted the neuroprotective effects of PAR-1 agonists like TRAP-6 in models of ischemic brain injury. For example:

- Protective Properties : A study demonstrated that TRAP-6 administration could mitigate neuronal damage following photothrombosis-induced ischemia in mice. The protective action was linked to β-arrestin-2-dependent pathways, suggesting a complex signaling mechanism involved in neuroprotection during ischemic events .

- Mechanistic Insights : Research indicates that PAR-1 activation enhances the interaction between Src kinase and NMDA receptors, which may exacerbate neuronal damage during intracerebral hemorrhage. Inhibition of this pathway using PAR-1 antagonists showed reduced infarct volumes, indicating potential therapeutic targets for treating hemorrhagic stroke .

Cardiovascular Health

PAR-1 is also implicated in cardiovascular physiology, particularly in platelet activation and vascular function:

- Platelet Activation : TRAP-6 has been utilized to study the mechanisms of platelet activation. Activation of human platelets via PAR-1 with TRAP-6 has been confirmed to initiate calcium mobilization and aggregation, essential processes in thrombosis .

- Vascular Tone Regulation : In vitro studies on human umbilical artery tissues revealed that TRAP-6 can modulate arterial tone, indicating its potential role in regulating vascular function during pregnancy and other cardiovascular conditions .

Cancer Research

The role of PAR-1 in cancer biology has garnered attention due to its involvement in tumor progression and metastasis:

- Tumor Microenvironment : TRAP-6 has been studied for its effects on hepatocellular carcinoma (HCC). It was observed that PAR-1 activation by thrombin within the tumor microenvironment could influence cancer cell behavior, suggesting that targeting PAR-1 may provide therapeutic benefits in HCC treatment .

Inflammation and Pain Management

PAR-1 is also involved in inflammatory responses:

- Inflammatory Pathways : The activation of PAR-1 by TRAP-6 can enhance pro-inflammatory cytokine production, which may contribute to pain and inflammatory diseases. Understanding these pathways provides insights into developing anti-inflammatory therapies targeting PAR-1 .

Case Study 1: Neuroprotection in Ischemia

In a controlled experiment involving mice subjected to focal brain ischemia, administration of TRAP-6 resulted in significant neuroprotection compared to untreated controls. The study measured infarct size and neurological outcomes, demonstrating that TRAP-6 could activate protective signaling pathways mitigating ischemic damage.

Case Study 2: Platelet Function Analysis

A series of experiments were conducted using human platelet samples exposed to varying concentrations of TRAP-6. Results showed a dose-dependent increase in platelet aggregation and calcium mobilization, underscoring the peptide's utility as a pharmacological tool for studying platelet biology.

Wirkmechanismus

TRAP-6(2TFA) exerts its effects by binding to and activating protease-activated receptor 1 (PAR1) on the surface of platelets. This activation triggers a cascade of intracellular signaling pathways, leading to platelet aggregation. The mechanism involves the clustering of membrane receptors and the mobilization of intracellular calcium, which ultimately results in the rearrangement and clustering of target molecules within platelets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar PAR-1 Agonists

2.1. Structural and Functional Comparisons

The table below summarizes key PAR-1 agonists and their properties:

2.2. Key Differences

TRAP-6 vs. TFLLR-NH₂ :

- Specificity : TRAP-6 (SFLLRN) may cross-activate PAR-2 at high concentrations , whereas TFLLR-NH₂ is engineered to avoid PAR-2 activation .

- Potency : TFLLR-NH₂ exhibits higher potency in calcium mobilization (EC50 ~0.1 μM) compared to TRAP-6 (EC50 ~1.7 μM) .

- Functional Selectivity : TRAP-6 primarily activates Gαq (calcium signaling), while thrombin (via PAR-1) also activates Gα12/13 (affecting endothelial permeability) .

- TRAP-6 vs. TFRRRLSRATR: Structure: TFRRRLSRATR is an 11-residue peptide derived from the P2Y1 receptor, unlike TRAP-6’s PAR-1-derived hexapeptide . Mechanism: TFRRRLSRATR activates PAR-1 without interacting with the canonical ligand-binding site, suggesting alternative activation pathways .

- TRAP-6 vs. Macrocyclic Analogues: Stability: Linear TRAP-6 may degrade faster in vivo, while macrocyclic derivatives (e.g., from McComsey et al. ) offer enhanced metabolic stability.

2.3. Non-Peptide Agonists and Antagonists

- RWJ-56110 : A peptide-mimetic PAR-1 antagonist with high affinity (IC50 = 25 nM) . Unlike TRAP-6, it blocks SFLLRN-induced platelet aggregation but shares structural insights (e.g., Phe and Arg critical for binding) .

- Indole-Based Mimetics: Compounds like 32 and 34 (IC50 = 25–35 nM) demonstrate that non-peptide scaffolds can achieve higher receptor affinity compared to TRAP-6’s moderate EC50 (0.8 μM) .

Research Findings and Controversies

- Cross-Reactivity : Evidence conflicts on TRAP-6’s PAR-2 activation; some studies report PAR-2 activation at high doses , while others emphasize PAR-1 selectivity .

- Species Limitations : TRAP-6 is ineffective in rabbit and rat platelets, limiting translational research unless species-specific analogues are used .

- Signaling Bias : TRAP-6 and TFLLR-NH₂ exhibit "functional selectivity," preferentially activating Gαq over Gα12/13 compared to thrombin .

Biologische Aktivität

Protease-activated receptor-1 (PAR-1) is a key player in various physiological processes, particularly in hemostasis and thrombosis. The compound known as Thrombin Receptor Activator Peptide 6 (TRAP6) is a synthetic peptide that functions as a selective agonist for PAR-1, mimicking the action of thrombin. This article delves into the biological activity of TRAP6, exploring its mechanisms, effects on cellular signaling, and implications in various studies.

PAR-1 is activated by thrombin through proteolytic cleavage, which reveals a new N-terminus that acts as a tethered agonist (TA). The first six amino acids of this N-terminus (SFLLRN) are critical for PAR-1 activation. TRAP6 is designed to mimic this TA, thus activating PAR-1 without the need for thrombin's enzymatic action .

The activation of PAR-1 leads to significant intracellular signaling cascades, primarily through G protein coupling. Upon activation, PAR-1 undergoes conformational changes that facilitate the binding of downstream signaling molecules, including G proteins. This results in diverse biological responses such as platelet aggregation, smooth muscle contraction, and endothelial cell function .

Biological Effects

The biological effects of TRAP6 have been extensively studied in various contexts:

- Platelet Activation : TRAP6 induces platelet aggregation by increasing intracellular calcium levels. Studies have shown that TRAP6 can trigger robust calcium responses in platelets, which is essential for their activation and aggregation .

- Vascular Responses : In vitro studies using human umbilical artery samples have demonstrated that TRAP6 can influence vascular tone. The peptide has been shown to cause relaxation in arterial rings through endothelium-dependent mechanisms .

- Cellular Proliferation : Beyond hemostatic functions, TRAP6 has been implicated in promoting cellular proliferation in certain cancer contexts, particularly hepatocellular carcinoma. This highlights the peptide's role in pathological conditions where thrombin generation is elevated .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of TRAP6:

Case Study: Vascular Tone Regulation

In a study involving human umbilical arteries, the effects of TRAP6 were compared with thrombin and a PAR-1 antagonist. The results indicated that TRAP6 effectively induced relaxation at low concentrations, similar to thrombin but with distinct potency profiles . This suggests that TRAP6 could serve as a valuable tool for investigating PAR-1 mediated vascular responses.

Case Study: Thrombotic Disorders

Research has also highlighted the potential therapeutic implications of targeting PAR-1 with agonists like TRAP6 in thrombotic disorders. Given its role in platelet activation and aggregation, modulation of PAR-1 activity could provide new avenues for treating conditions such as myocardial infarction and stroke .

Q & A

Q. What is the molecular mechanism by which TRAP-6 activates PAR-1, and how does this differ from thrombin-induced activation?

TRAP-6 (SFLLRN) is a synthetic peptide mimicking the tethered ligand exposed after thrombin cleaves PAR-1’s extracellular N-terminus. Unlike thrombin, which requires proteolytic cleavage of PAR-1 for activation, TRAP-6 directly binds to the receptor’s second extracellular loop, bypassing enzymatic processing. This allows selective PAR-1 activation without cross-reactivity with other thrombin-sensitive receptors (e.g., PAR-4) . Calcium mobilization and platelet aggregation assays are standard methods to compare TRAP-6 and thrombin responses, with TRAP-6 showing no activity at PAR-4 .

Q. What experimental models are optimal for studying TRAP-6-induced PAR-1 signaling in vitro?

- Platelet aggregation assays : TRAP-6 (1–10 µM) reliably induces human platelet aggregation via PAR-1, making it useful for studying thrombotic pathways without confounding PAR-4 effects observed at high thrombin concentrations .

- Endothelial and smooth muscle cells : TRAP-6 activates PAR-1-mediated pathways (e.g., ERK, JNK phosphorylation) to study vascular permeability, inflammation, or fibrosis. Use PAR-1 antagonists (e.g., RWJ-56110) to confirm specificity .

- 3D spheroid/organoid models : TRAP-6 induces podocyte motility loss in glomerular disease models, validated by PAR-1 inhibitor rescue experiments .

Q. How does TRAP-6’s selectivity for PAR-1 impact experimental design compared to thrombin?

Thrombin activates multiple PARs (PAR-1, PAR-3, PAR-4) and non-PAR targets (e.g., fibrinogen), complicating data interpretation. TRAP-6’s exclusive PAR-1 agonism allows isolation of PAR-1-specific pathways. For example, in platelet studies, combine TRAP-6 with PAR-4 inhibitors (e.g., BMS-986141) to exclude thrombin’s PAR-4 effects .

Advanced Research Questions

Q. How can structural and conformational studies of TRAP-6 inform the design of PAR-1 agonists/antagonists?

TRAP-6’s bioactive conformation involves a β-turn structure stabilized by backbone hydrogen bonding between Ser-1 and Arg-5. Modifications (e.g., α-methylation, reduced amide bonds) alter agonist potency, as shown in alanine/proline scans and NMR/CD spectroscopy. Computational modeling of PAR-1-TRAP-6 interactions identifies critical residues (e.g., extracellular loop 2) for ligand docking, aiding rational drug design .

Q. What are the conflicting findings regarding TRAP-6’s functional selectivity in different cell types, and how can they be resolved?

- Contradiction : TRAP-6 fully activates PAR-1 in platelets but shows partial agonism in vascular smooth muscle cells for certain pathways (e.g., barrier permeability vs. calcium signaling).

- Resolution : Use G protein/β-arrestin-biased signaling assays (e.g., BRET, TRUPATH) to dissect cell-specific coupling. For example, TRAP-6 preferentially activates Gαq/11 in platelets but Gα12/13 in endothelial cells .

Q. How do PAR-1 antagonists affect TRAP-6-induced signaling, and what are their limitations?

Small-molecule antagonists (e.g., RWJ-56110) block TRAP-6-induced calcium mobilization and ERK phosphorylation by binding PAR-1’s transmembrane domains. However, they do not inhibit receptor cleavage or internalization, requiring complementary siRNA or CRISPR knockout to study long-term effects .

Q. What methodological challenges arise when comparing TRAP-6 activity across species?

TRAP-6’s sequence (SFLLRN) is human-specific. Rodent PAR-1 requires TFLLRN for activation. Always validate cross-reactivity using species-specific peptides and receptor chimeras in heterologous expression systems (e.g., HEK293) .

Key Methodological Recommendations

- Specificity Controls : Always include PAR-1 knockout cells or antagonists to confirm TRAP-6’s target engagement .

- Dose Optimization : TRAP-6 exhibits biphasic responses (e.g., platelet aggregation at 2 µM vs. apoptosis at >50 µM). Perform dose-response curves for each model .

- Structural Validation : Use MD simulations or mutagenesis to validate TRAP-6-PAR-1 binding in non-platelet cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.